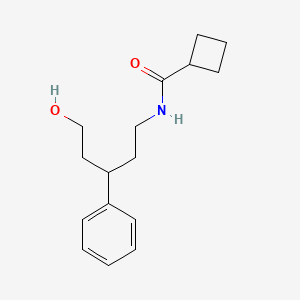![molecular formula C15H26N2O5 B2515645 Tert-butyl (2-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)carbamate CAS No. 1396808-97-1](/img/structure/B2515645.png)
Tert-butyl (2-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound tert-butyl (2-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)carbamate is a spirocyclic compound that is part of a class of bifunctional molecules with potential applications in medicinal chemistry. These compounds are of interest due to their structural complexity and the presence of multiple reactive sites which allow for further chemical modifications. The spirocyclic framework provides a unique three-dimensional chemical space that is different from the more common piperidine ring systems, which could lead to novel pharmacological properties .
Synthesis Analysis
The synthesis of related spirocyclic carbamates involves efficient and scalable routes. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound with a similar spirocyclic structure, has been synthesized through two different synthetic pathways. These methods provide access to novel compounds by allowing selective derivatization on the azetidine and cyclobutane rings . Another related compound, tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, has been synthesized and further reacted with N,N-dimethylformamide dimethyl acetal to yield isomeric condensation products, showcasing the reactivity of the spirocyclic carbamate framework .
Molecular Structure Analysis
Spirocyclic carbamates, such as the ones described in the provided papers, feature a complex molecular structure with multiple rings, including azetidine and cyclobutane, or tetrahydrofuran and azaspiro[4.5]decane rings. These structures are characterized by their three-dimensional shape and the presence of an active methylene group, which is a reactive site for further chemical reactions .
Chemical Reactions Analysis
The chemical reactivity of spirocyclic carbamates is highlighted by their ability to undergo various reactions. For example, the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal leads to isomeric condensation products. This demonstrates the potential of these compounds to participate in condensation reactions, which are useful for creating a diverse array of heterocyclic compounds with possible biological activity .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, we can infer from related compounds that these spirocyclic carbamates are likely to have significant solubility in organic solvents, which is important for their isolation and purification. The presence of tert-butyl groups suggests that these compounds may have increased steric bulk, which can influence their reactivity and physical properties such as boiling and melting points .
Applications De Recherche Scientifique
New Reagents for Protecting Groups
Tert-butyl (2,4-dioxo-3-azaspiro [5,5] undecan-3-yl) carbonate (Boc-OASUD), a related compound, has been described for the preparation of N-Boc-amino acids, showcasing its utility in introducing protecting groups to amines. This process occurs at room temperature in the presence of a base, yielding N-Boc-amino acids and their esters with high purity and without racemization. Boc-OASUD's solid state and enhanced stability make it a preferable alternative to di-tert-butyl dicarbonate for amino acid protection (Rao, B. L. M., Nowshuddin, S., Jha, A., Divi, M., & Rao, M. A. N., 2017).
Synthesis of Spirocyclic and Heterocyclic Compounds
The compound has been utilized in synthesizing spirocyclic and heterocyclic compounds, which are potential intermediates for further development into biologically active molecules. One study reports on the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, leading to a mixture of isomeric condensation products. These compounds highlight the versatility of this tert-butyl carbamate derivative in synthesizing complex molecular architectures (Moskalenko, A. I., & Boev, V., 2012).
Intermediate for Biologically Active Compounds
Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is an important intermediate in synthesizing compounds such as omisertinib (AZD9291). A rapid synthetic method for this compound was established, demonstrating the role of tert-butyl carbamate derivatives in facilitating the synthesis of pharmacologically relevant entities (Zhao, B., Guo, Y., Lan, Z., & Xu, S., 2017).
Development of Novel Synthetic Strategies
Efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate have been described, underlining the importance of these compounds in accessing new chemical spaces. The described synthetic strategies provide a convenient entry point to novel compounds, expanding the utility of spirocyclic frameworks in drug discovery and development (Meyers, M. J., Muizebelt, I., van Wiltenburg, J., Brown, D. L., & Thorarensen, A., 2009).
Propriétés
IUPAC Name |
tert-butyl N-[2-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O5/c1-13(2,3)22-12(19)16-6-11(18)17-7-15(8-17)9-20-14(4,5)21-10-15/h6-10H2,1-5H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCLMUVUBHPEHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)CNC(=O)OC(C)(C)C)CO1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2515562.png)
![ethyl 4-{[1,3-dimethyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2515564.png)
![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2515565.png)
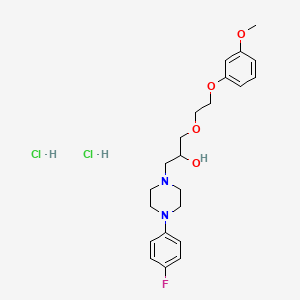

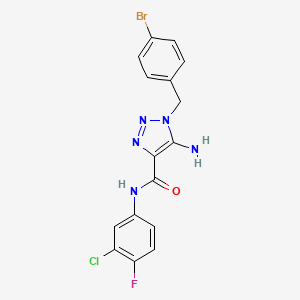
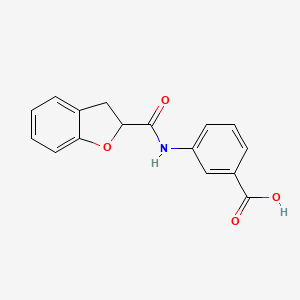


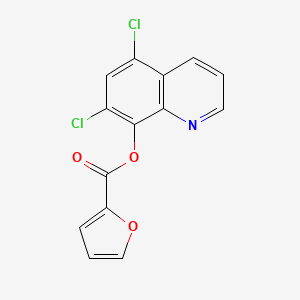
![2-[(5-cyano-2-ethoxyphenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2515579.png)
